molecular formula C16H15ClN2O4S B2418048 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-82-5

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2418048
CAS No.: 926031-82-5
M. Wt: 366.82
InChI Key: ZFSLPRUWNHPXCW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O4S and its molecular weight is 366.82. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLPRUWNHPXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of a class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications, particularly in treating various proliferative diseases, including cancer. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzenesulfonamide moiety.
  • A tetrahydrobenzo[f][1,4]oxazepin core.
  • A chlorine substituent at the para position of the benzene ring.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, they may target kinases such as BRAF and Aurora-A kinase which are critical in cancer progression .
  • Case Studies : In vitro studies have demonstrated that certain derivatives show potent cytotoxic effects against various cancer cell lines. For example, studies on pyrazole derivatives have shown promising results in breast cancer models (MCF-7 and MDA-MB-231), indicating potential for combination therapies with established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

  • Antifungal and Antibacterial Effects : Some sulfonamide derivatives have been shown to inhibit the growth of pathogenic fungi and bacteria. For instance, studies on related compounds revealed notable antifungal activity against species like Rhizoctonia solani with effective concentration values significantly lower than commercial antifungals .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

  • Compounds with halogen substitutions (e.g., chlorine) often exhibit enhanced biological activities compared to their non-halogenated counterparts. This is attributed to increased lipophilicity and improved binding affinity to biological targets .

In Vivo Studies

Animal model studies are essential for validating in vitro findings:

  • In vivo assessments have indicated that certain derivatives maintain their anticancer efficacy in murine models of human cancers, suggesting potential clinical relevance .

Data Tables

Activity Type Compound Class Target Pathway Efficacy (IC50)
AnticancerSulfonamide DerivativesBRAF, Aurora-A kinase0.5 - 10 µM
AntifungalPyrazole CarboxamidesMycelium Growth Inhibition0.37 µg/mL
AntimicrobialVarious SulfonamidesBacterial Cell Wall SynthesisVaries by strain

Scientific Research Applications

Antidiabetic Potential

Research indicates that compounds structurally similar to 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antidiabetic properties. In vitro studies have demonstrated that these compounds can improve insulin sensitivity and reduce blood glucose levels by modulating glucose metabolism through the activation of AMP-activated protein kinase (AMPK) pathways and inhibiting gluconeogenesis in the liver.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity by inhibiting folic acid synthesis in bacteria. For instance, studies have evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.

Antitumor Activity

Emerging data indicate potential anticancer properties of this compound. It has been tested against several cancer cell lines, showing cytotoxic effects particularly in breast cancer cells. In a recent study, the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways, with an IC50 value determined to be approximately 12 µM.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chlorine SubstitutionIncreases lipophilicity
Oxazepine RingEnhances receptor binding
Sulfonamide GroupEssential for antibacterial efficacy

Case Studies

  • Antidiabetic Study : A series of in vitro experiments demonstrated that the compound significantly improved insulin sensitivity in diabetic cell models.
  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent.
  • Antitumor Research : Investigations into the cytotoxic effects on breast cancer cell lines revealed that the compound could induce apoptosis effectively.

Q & A

Q. Key Optimization Parameters :

StepReaction ConditionsYield Impact
CyclizationTemperature (80–100°C), inert atmosphere (N₂/Ar)Prevents oxidation of intermediates
SulfonylationSolvent (DCM/THF), stoichiometric control (1:1.2 amine:sulfonyl chloride)Minimizes side products

Which spectroscopic and computational methods are most effective for structural characterization and conformational analysis?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the benzoxazepine and sulfonamide groups. For example, the oxo group at position 5 appears as a singlet near δ 170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 407.08 for C₁₇H₁₆ClN₂O₄S).
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine ring .

Q. Computational Tools :

  • DFT Calculations : Predict electronic properties and optimize geometry (software: Gaussian, ORCA) .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability .

What in vitro assays are suitable for initial biological activity screening, and how should conflicting data be resolved?

Advanced Research Question

  • Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to test inhibition of RIP1 kinase, a target for inflammatory diseases .
  • Cytotoxicity Screening : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Q. Addressing Data Contradictions :

IssueResolution Strategy
Variability in IC₅₀ valuesStandardize cell lines, assay protocols, and controls; use statistical tools (ANOVA)
Off-target effectsEmploy selectivity panels (e.g., Eurofins KinaseProfiler™)

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question
SAR analysis of benzoxazepine sulfonamides reveals:

ModificationBiological ImpactReference Compound
4-Chloro substitution Enhances kinase binding affinity4-Chloro analog
Methyl group at position 4 Improves metabolic stability3,3-Dimethyl derivatives
Sulfonamide linker Increases solubility and bioavailabilityBenchmarked against non-sulfonamide analogs

Q. Methodology :

  • Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups).
  • Test in parallel assays (e.g., kinase inhibition, solubility, logP) .

What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?

Advanced Research Question

  • Pharmacokinetics :

    • ADME Studies : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Toxicity :

    • Acute Toxicity : Single-dose escalation in mice (OECD 423).
    • Genotoxicity : Ames test (bacterial reverse mutation) .

Q. Key Parameters :

ParameterTarget Threshold
Oral bioavailability (F%)>20%
Half-life (t₁/₂)>4 hours
NOAEL (mg/kg)≥50 (rodents)

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